molecular formula C24H36O3 B576369 1-Testosterone tetrahydropyran CAS No. 1247-69-4

1-Testosterone tetrahydropyran

Cat. No.: B576369
CAS No.: 1247-69-4
M. Wt: 372.549
InChI Key: CBSPIOZBUHOZGT-IDDIOARPSA-N
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Description

1-Testosterone tetrahydropyran is a synthetic derivative of 1-testosterone, a potent anabolic steroid. This compound is characterized by the presence of a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom. The addition of the tetrahydropyran ring to 1-testosterone enhances its stability and modifies its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Testosterone tetrahydropyran can be synthesized through the etherification of 1-testosterone with dihydropyran. This reaction typically involves the use of a catalyst such as p-toluenesulfonic acid. The reaction conditions include stirring the mixture at room temperature for several hours, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the etherification process.

Chemical Reactions Analysis

Types of Reactions: 1-Testosterone tetrahydropyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The tetrahydropyran ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve the use of halogens or other electrophilic reagents.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted tetrahydropyran derivatives.

Scientific Research Applications

1-Testosterone tetrahydropyran has several applications in scientific research:

Mechanism of Action

1-Testosterone tetrahydropyran exerts its effects by binding to the androgen receptor, a nuclear receptor that binds androgenic hormones such as testosterone and dihydrotestosterone. Once bound, the receptor-ligand complex localizes to the nucleus and acts as a DNA-binding transcription factor, regulating gene expression. This mechanism is similar to that of other anabolic steroids, leading to the stimulation of muscle growth and other androgenic effects .

Comparison with Similar Compounds

Uniqueness: 1-Testosterone tetrahydropyran is unique due to its combination of anabolic steroid properties with the stability conferred by the tetrahydropyran ring

Biological Activity

1-Testosterone tetrahydropyran is a synthetic derivative of 1-testosterone, characterized by the addition of a tetrahydropyran ring. This modification enhances its stability and alters its biological activity, making it a compound of interest in various fields, including pharmacology and medicinal chemistry.

Chemical Structure and Properties

This compound has the chemical formula C₁₉H₂₆O and an exact mass of approximately 372.27 g/mol. The tetrahydropyran ring contributes to its unique properties, differentiating it from other anabolic steroids.

PropertyValue
Chemical FormulaC₁₉H₂₆O
Exact Mass372.27 g/mol
Structure TypeSynthetic steroid

The biological activity of this compound primarily involves its interaction with the androgen receptor (AR). Upon binding to the AR, the receptor-ligand complex translocates to the nucleus, where it regulates gene expression associated with muscle growth and other androgenic effects. This mechanism is akin to that of other anabolic steroids but is enhanced by the stability provided by the tetrahydropyran structure .

Biological Effects

Research indicates that this compound exhibits significant anabolic properties, which can be beneficial in treating conditions such as muscle wasting and cachexia. Its effects include:

  • Muscle Growth Stimulation : Similar to testosterone, it promotes protein synthesis and muscle hypertrophy.
  • Fat Loss : It may aid in reducing body fat percentage while preserving lean muscle mass.
  • Bone Density Improvement : Potentially enhances bone mineral density, thus reducing fracture risk.

Pharmacokinetics and Pharmacodynamics

Studies have shown that compounds similar to this compound can exhibit prolonged half-lives and stable serum levels when administered. For instance, a study on long-acting testosterone formulations demonstrated uniform eugonadal levels for extended periods, suggesting that similar formulations could be developed using this compound .

Case Studies

Several case studies have explored the therapeutic applications of anabolic steroids like this compound:

  • Case Study on Muscle Wasting : A trial involving hypogonadal men treated with long-acting testosterone formulations showed significant improvements in muscle mass and strength over a 16-week period. These results suggest that similar benefits could be expected with this compound due to its anabolic properties .
  • Fibromyalgia Treatment : Preliminary data indicate potential benefits for patients with fibromyalgia, where anabolic steroids may help alleviate symptoms related to muscle pain and fatigue .

Comparison with Other Compounds

CompoundAnabolic ActivityStabilityUnique Features
This compoundHighHighTetrahydropyran ring enhances stability
TestosteroneHighModerateNatural steroid with variable kinetics
NandroloneModerateModerateLess androgenic effects compared to testosterone

Properties

IUPAC Name

(5S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-17-(oxan-2-yloxy)-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O3/c1-23-12-10-17(25)15-16(23)6-7-18-19-8-9-21(24(19,2)13-11-20(18)23)27-22-5-3-4-14-26-22/h10,12,16,18-22H,3-9,11,13-15H2,1-2H3/t16-,18-,19-,20-,21-,22?,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSPIOZBUHOZGT-IDDIOARPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC4CCCCO4)CCC5C3(C=CC(=O)C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4CCCCO4)CC[C@@H]5[C@@]3(C=CC(=O)C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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